molecular formula C8H7ClN2O B3033116 (2-chloro-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-66-7

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol

Cat. No.: B3033116
CAS No.: 857070-66-7
M. Wt: 182.61 g/mol
InChI Key: VIZZPVUEIUQVQX-UHFFFAOYSA-N
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Description

(2-Chloro-1H-benzo[d]imidazol-6-yl)methanol is a benzimidazole derivative characterized by a chlorine substituent at position 2 and a hydroxymethyl group (-CH2OH) at position 6 of the fused benzene-imidazole ring system. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. Its synthesis typically involves condensation reactions of substituted o-phenylenediamines with carbonyl-containing reagents under acidic or basic conditions .

Properties

IUPAC Name

(2-chloro-3H-benzimidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZPVUEIUQVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647358
Record name (2-Chloro-1H-benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857070-66-7
Record name (2-Chloro-1H-benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding benzimidazole derivative without the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-chloro-1H-benzo[d]imidazol-6-yl)carboxylic acid, while substitution of the chloro group with an amine can produce (2-amino-1H-benzo[d]imidazol-6-yl)methanol .

Scientific Research Applications

(2-Chloro-1H-benzo[d]imidazol-6-yl)methanol, catalog number GF53381, is a chemical compound offered by GlpBio for research purposes . It is not intended for human use or sale to patients .

Chemical Properties

  • CAS No.: 857070-66-7
  • Formula: C8H7ClN2O
  • Molecular Weight: 182.607

Handling and Storage

  • Solubility: Refer to GlpBio's guidance for selecting an appropriate solvent based on the product's solubility .
  • Storage: For stock solutions, store at -80°C and use within 6 months, or store at -20°C and use within 1 month . To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath .
  • Shipping: Evaluation sample solutions are shipped with blue ice, while other sizes are shipped at room temperature or with blue ice upon request .

Stock Solution Preparation

GlpBio provides a table for preparing stock solutions of this compound at different molarities :

1 mg5 mg10 mg
1 mM 5.4762 mL27.3812 mL54.7624 mL
5 mM 1.0952 mL5.4762 mL10.9525 mL
10 mM 0.5476 mL2.7381 mL5.4762 mL

In Vivo Formulation

GlpBio offers an in vivo formulation calculator for this compound to achieve a clear solution . The calculator requires the user to input information, such as animal details, and provides methods for preparing DMSO master liquid and in vivo formulations using solvents like PEG300, Tween 80, ddH2O, or corn oil . GlpBio notes that the user must ensure the liquid is clear before adding the next solvent and to add the solvents in the correct order .

Potential Applications

While the primary use of this compound is as a research chemical, benzimidazoles and their derivatives have a wide range of applications.

  • FLT3 Inhibitors: Derivatives of benzimidazoles have been studied as FLT3 inhibitors .
  • Anticancer Activity: Benzimidazoles have demonstrated anticancer activity in studies .
  • BCL6 Degradation: Benzimidazolone inhibitors have been found to cause rapid degradation of BCL6, a therapeutic target for treating diffuse large B-cell lymphoma (DLBCL) .

Mechanism of Action

The mechanism of action of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The molecular pathways involved can vary depending on the target and the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol with analogous benzimidazole derivatives, focusing on structural features, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Cl (C2), -CH2OH (C6) C8H7ClN2O Intermediate for Pd complexes; moderate polarity due to -CH2OH
(5,6-Dichloro-1H-benzimidazol-2-yl)methanol Cl (C5, C6), -CH2OH (C2) C8H6Cl2N2O Higher lipophilicity (two Cl groups); used in coordination chemistry
(1-Methyl-1H-benzo[d]imidazol-6-yl)methanol -CH3 (N1), -CH2OH (C6) C9H10N2O Improved metabolic stability (N-methylation); 98% purity reported
(4-Nitro-1H-benzo[d]imidazol-6-yl)methanol -NO2 (C4), -CH2OH (C6) C8H7N3O3 Strong electron-withdrawing nitro group; potential for electrophilic substitution
2-Chloro-6-fluoro-1H-benzimidazole Cl (C2), F (C6) C7H4ClFN2 Enhanced lipophilicity (F vs. -CH2OH); explored in kinase inhibitors

Key Insights from Comparative Analysis

Substituent Effects on Polarity and Solubility The hydroxymethyl group in this compound increases polarity compared to halogen-only analogs like 2-chloro-6-fluoro-1H-benzimidazole. This property may enhance bioavailability in aqueous environments .

Electronic and Steric Influences The nitro group in (4-nitro-1H-benzo[d]imidazol-6-yl)methanol introduces strong electron-withdrawing effects, which could stabilize negative charges in enzyme-binding pockets . Dichloro-substituted analogs (e.g., 5,6-dichloro derivative) exhibit higher steric bulk, possibly hindering interactions in compact active sites .

Derivatives like (1-methyl-1H-benzo[d]imidazol-6-yl)methanol are synthesized via reductive amination or alkylation, highlighting the versatility of the benzimidazole scaffold .

Biological Activity

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential applications in various fields, particularly in cancer research and inflammation.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₇ClN₂O
  • Melting Point : 179°C
  • Boiling Point : 432.5°C at 760 mmHg
  • Purity : 96% .

Target Enzymes and Pathways

The compound primarily acts by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By blocking COX-2 activity, it reduces the production of pro-inflammatory molecules, thereby alleviating inflammation . Additionally, it has been shown to interact with DNA, exhibiting peroxide-mediated cleavage properties that may contribute to its anticancer effects .

Biochemical Interactions

This compound interacts with various biomolecules, influencing metabolic pathways and cellular functions:

  • Enzyme Inhibition : It inhibits enzymes that are crucial for metabolic processes, affecting overall cellular metabolism.
  • Cell Signaling Modulation : The compound can activate or inhibit signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : It has been shown to reduce the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induces apoptosis by enhancing caspase activity and causing morphological changes in cancer cells .
Cancer Cell LineIC50 Value (μM)Mechanism
MDA-MB-2315.2Apoptosis induction via caspase activation
HepG2Not specifiedGrowth inhibition

Anti-inflammatory Properties

The compound's ability to inhibit COX-2 suggests it could be beneficial in treating inflammatory diseases. Animal studies have demonstrated its effectiveness in reducing inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption due to the polar nature of the imidazole ring. Its stability under laboratory conditions allows for prolonged biological activity, although degradation over time can reduce efficacy .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Cancer Research : A study reported that derivatives of benzimidazole compounds, including this one, showed promising results against multiple cancer types by disrupting microtubule assembly .
  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on specific enzymes have revealed its potential as a lead compound for developing new anti-inflammatory drugs .

Q & A

Q. What are the optimal synthetic routes for (2-chloro-1H-benzo[d]imidazol-6-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via hydrolysis of its ethyl ester precursor (e.g., ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate) under acidic or basic conditions. This approach avoids harsh reagents and preserves the imidazole ring integrity .
  • Optimization : Solvent choice (e.g., dichloromethane) and base selection (e.g., diisopropylethylamine) significantly influence yield and purity. Reaction temperature should be maintained below 50°C to prevent decomposition of the methanol moiety .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., chloro and hydroxyl groups). The hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm. IR spectroscopy verifies O-H stretching (~3200–3500 cm1^{-1}) and C-Cl bonds (~550–600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For example, the expected [M+H]+^+ peak for C8_8H8_8ClN2_2O is 183.0324 .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects, particularly the spatial arrangement of the chloro and hydroxyl groups .

Q. What are the key stability considerations for this compound under experimental storage and handling?

Methodological Answer:

  • Light Sensitivity : The chloro-imidazole core is prone to photodegradation. Store in amber vials at –20°C under inert gas (e.g., argon) .
  • Hydrolysis Risk : The hydroxyl group may undergo esterification or oxidation. Use anhydrous solvents (e.g., dried DMF) during reactions and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro substitution, hydroxyl position) influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The chloro group at position 2 enhances electrophilicity, improving interactions with target proteins (e.g., kinase active sites). The hydroxyl group at position 6 modulates solubility and hydrogen-bonding capacity. For example, replacing –OH with –OCH3_3 reduces bioavailability by increasing polar surface area (PSA) .
  • Experimental Design : Compare IC50_{50} values of analogs in enzyme inhibition assays (e.g., CDK4/6 inhibition) to quantify substituent effects .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Veber’s Rules : Calculate rotatable bonds (≤10) and PSA (≤140 Å2^2) to predict oral bioavailability. The compound’s PSA (~80 Å2^2) and 3 rotatable bonds suggest favorable absorption .
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and correlate with metabolic stability. The chloro group lowers the LUMO energy, enhancing reactivity toward cytochrome P450 enzymes .

Q. How can fluorescence spectroscopy be applied to study this compound’s interactions with biomolecules?

Methodological Answer:

  • Fluorescence Quenching : Titrate the compound with serum albumin and monitor emission intensity at 370–450 nm. A Stern-Volmer plot quantifies binding constants (KbK_b) .
  • FRET Assays : Label target DNA/proteins with a compatible fluorophore (e.g., FITC) and measure Förster resonance energy transfer (FRET) efficiency to map binding sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Control Standardization : Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

Q. How can advanced chromatographic methods separate and quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid. Retention time ~8.2 min at 254 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 183 → 138 for quantification; m/z 183 → 92 for confirmation) to achieve detection limits of 0.1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol
Reactant of Route 2
(2-chloro-1H-benzo[d]imidazol-6-yl)methanol

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